Cas no 56640-11-0 (4-(2-methylphenyl)but-3-en-2-one)
56640-11-0 structure
Product Name:4-(2-methylphenyl)but-3-en-2-one
Numero CAS:56640-11-0
MF:C11H12O
MW:160.212383270264
CID:373663
PubChem ID:5462933
Update Time:2025-05-23
4-(2-methylphenyl)but-3-en-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Buten-2-one,4-(2-methylphenyl)-, (3E)-
- 2-METHYLBENZALACETONE
- 4-(2-methylphenyl)but-3-en-2-one
- EN300-1870428
- (e)-4-(o-tolyl)but-3-en-2-one
- 3-Buten-2-one, 4-(2-methylphenyl)-
- AKOS013589773
- 16927-82-5
- 3-Buten-2-one, 4-(2-methylphenyl)-, (3E)-
- 4-(2-Methylphenyl)-but-3-en-2-one
- DTXSID90876372
- 56640-11-0
- trans-2-Methylbenzalacetone
- 3-BUTEN-2-ONE,4-(2-METHYLPHENYL)-
-
- Inchi: 1S/C11H12O/c1-9-5-3-4-6-11(9)8-7-10(2)12/h3-8H,1-2H3/b8-7+
- Chiave InChI: WPSNJCPNIUVDHW-BQYQJAHWSA-N
- Sorrisi: O=C(C)/C=C/C1C=CC=CC=1C
Proprietà calcolate
- Massa esatta: 160.088815
- Massa monoisotopica: 160.088815
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 181
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.5
- Superficie polare topologica: 17.1
Proprietà sperimentali
- Densità: 0.999
- Punto di ebollizione: 274.3°Cat760mmHg
- Punto di infiammabilità: 98.4°C
4-(2-methylphenyl)but-3-en-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870428-1g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 1g |
$271.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 5g |
$783.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-10g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 10g |
$1163.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-0.05g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.05g |
$227.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-0.1g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.1g |
$238.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-0.25g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.25g |
$249.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-0.5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 0.5g |
$260.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-1.0g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1870428-2.5g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 2.5g |
$529.0 | 2023-09-18 | ||
| Enamine | EN300-1870428-5.0g |
4-(2-methylphenyl)but-3-en-2-one |
56640-11-0 | 5g |
$3065.0 | 2023-06-01 |
4-(2-methylphenyl)but-3-en-2-one Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
56640-11-0 (4-(2-methylphenyl)but-3-en-2-one) Prodotti correlati
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- 130208-38-7(3-Buten-2-one-1,1,1,3-d4,4-phenyl- (9CI))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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